Cas no 410542-70-0 (8-hydroxy-1,6-naphthyridine-7-carboxylic acid)

8-hydroxy-1,6-naphthyridine-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 8-hydroxy-1,6-naphthyridine-7-carboxylic acid
- 1,6-Naphthyridine-7-carboxylic acid, 8-hydroxy-
- BDBM50021580
- F75441
- YKJPPGSOGMPOFH-UHFFFAOYSA-N
- 8-hydroxy-1,6-Naphthyridine-7-carboxylicacid
- 8-hydroxy-[1,6]naphthyridine-7-carboxylic acid
- DA-06045
- CHEMBL3290937
- SCHEMBL968338
- 410542-70-0
-
- Inchi: 1S/C9H6N2O3/c12-8-6-5(2-1-3-10-6)4-11-7(8)9(13)14/h1-4,12H,(H,13,14)
- InChI Key: YKJPPGSOGMPOFH-UHFFFAOYSA-N
- SMILES: OC(C1N=CC2C(=NC=CC=2)C=1O)=O
Computed Properties
- Exact Mass: 190.03784206g/mol
- Monoisotopic Mass: 190.03784206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 83.3Ų
8-hydroxy-1,6-naphthyridine-7-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R143762-250mg |
8-hydroxy-1,6-naphthyridine-7-carboxylic acid |
410542-70-0 | 98% | 250mg |
¥2237 | 2023-09-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00779849-250mg |
8-Hydroxy-1,6-naphthyridine-7-carboxylic acid |
410542-70-0 | 98% | 250mg |
¥2034.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1252139-10G |
8-hydroxy-1,6-naphthyridine-7-carboxylic acid |
410542-70-0 | 95% | 10g |
¥ 17,589.00 | 2023-04-13 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00779849-1g |
8-Hydroxy-1,6-naphthyridine-7-carboxylic acid |
410542-70-0 | 98% | 1g |
¥6303.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1252139-5g |
8-hydroxy-1,6-naphthyridine-7-carboxylic acid |
410542-70-0 | 95% | 5g |
¥10545.0 | 2024-04-19 | |
Chemenu | CM390671-1g |
8-hydroxy-1,6-naphthyridine-7-carboxylic acid |
410542-70-0 | 95%+ | 1g |
$*** | 2023-05-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1252139-250MG |
8-hydroxy-1,6-naphthyridine-7-carboxylic acid |
410542-70-0 | 95% | 250MG |
¥ 1,412.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1252139-1G |
8-hydroxy-1,6-naphthyridine-7-carboxylic acid |
410542-70-0 | 95% | 1g |
¥ 3,517.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1252139-5G |
8-hydroxy-1,6-naphthyridine-7-carboxylic acid |
410542-70-0 | 95% | 5g |
¥ 10,553.00 | 2023-04-13 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R143762-1g |
8-hydroxy-1,6-naphthyridine-7-carboxylic acid |
410542-70-0 | 98% | 1g |
¥6933 | 2023-09-09 |
8-hydroxy-1,6-naphthyridine-7-carboxylic acid Related Literature
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
Additional information on 8-hydroxy-1,6-naphthyridine-7-carboxylic acid
Introduction to 8-hydroxy-1,6-naphthyridine-7-carboxylic acid (CAS No. 410542-70-0)
8-hydroxy-1,6-naphthyridine-7-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 410542-70-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic compound belongs to the naphthyridine family, a class of nitrogen-containing heterocycles that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of 8-hydroxy-1,6-naphthyridine-7-carboxylic acid incorporates both hydroxyl and carboxylic acid functional groups, which contribute to its unique chemical properties and reactivity. These features make it a valuable scaffold for the synthesis of novel bioactive molecules, particularly in the development of drugs targeting various diseases.
The 8-hydroxy-1,6-naphthyridine core structure is characterized by its fused bicyclic system, consisting of a pyridine ring linked to a pyrimidine ring. This particular arrangement imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The presence of the hydroxyl group at the 8-position and the carboxylic acid group at the 7-position further enhances its potential as a pharmacophore. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular recognition mechanisms, which are crucial for drug-receptor binding affinity and specificity.
In recent years, there has been growing interest in 8-hydroxy-1,6-naphthyridine derivatives due to their demonstrated efficacy in several pharmacological contexts. Research has highlighted their potential as antimicrobial agents, anticancer agents, and inhibitors of enzymes involved in metabolic pathways. For instance, studies have shown that modifications of the naphthyridine scaffold can lead to compounds with enhanced activity against bacterial pathogens, including those resistant to conventional antibiotics. This underscores the importance of 8-hydroxy-1,6-naphthyridine-7-carboxylic acid as a starting material for further derivatization and optimization.
The carboxylic acid group in 8-hydroxy-1,6-naphthyridine-7-carboxylic acid provides a versatile handle for chemical modifications. It can be esterified to improve solubility or incorporated into larger peptidomimetic structures. Additionally, its ability to form salts with various cations allows for the creation of more stable and bioavailable derivatives. These properties make it an attractive candidate for drug development pipelines aiming at oral or parenteral administration.
Recent advancements in computational chemistry have further accelerated the exploration of 8-hydroxy-1,6-naphthyridine derivatives. Molecular modeling techniques have been employed to predict binding affinities and optimize molecular interactions with target proteins. These computational approaches have identified promising lead compounds that are now undergoing experimental validation. The integration of high-throughput screening (HTS) with structure-based drug design has significantly streamlined the process of identifying novel therapeutic agents based on this scaffold.
The pharmaceutical industry has recognized the potential of naphthyridine-based compounds, leading to several clinical trials investigating their efficacy in treating various diseases. For example, derivatives of this class have shown promise in inhibiting kinases involved in cancer progression. The specific arrangement of atoms in 8-hydroxy-1,6-naphthyridine-7-carboxylic acid allows for precise tuning of electronic properties, enabling interactions with key residues in enzyme active sites or receptor binding pockets. This level of structural control is essential for achieving high selectivity and minimizing side effects.
Beyond its applications in drug development, 8-hydroxy-1,6-naphthyridine-7-carboxylic acid has found utility in research as a building block for more complex molecules. Its stability under various reaction conditions makes it suitable for multi-step synthetic routes involving functional group transformations such as oxidation or reduction. The ability to introduce diverse substituents at specific positions on the naphthyridine ring allows chemists to explore a wide spectrum of chemical space.
The synthesis of 8-hydroxy-1,6-naphthyridine-7-carboxylic acid itself presents an interesting challenge due to its complex structure. Traditional synthetic methods often involve multi-step sequences starting from readily available precursors like pyridine or pyrimidine derivatives. Advances in synthetic methodologies have enabled more efficient routes, including catalytic processes that reduce reaction times and improve yields. These improvements are crucial for scaling up production and making the compound more accessible for industrial applications.
In conclusion,8-hydroxy-1,6-naphthyridine-7-carboxylic acid (CAS No. 410542-70-0) represents a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features and versatile functional groups make it an ideal candidate for further exploration as a pharmacophore or intermediate in synthetic chemistry. As research continues to uncover new applications and optimize synthetic routes,this compound is poised to play an increasingly important role in addressing unmet medical needs.
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